2-Piperidineethanol, 1-methyl-

Process Chemistry Synthetic Intermediate Physicochemical Characterization

2-Piperidineethanol, 1-methyl- (CAS 533-15-3), also known as 1-methyl-2-piperidineethanol or N-methylpiperidine-2-ethanol, is a tertiary amino alcohol with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. It is a liquid at ambient temperature, characterized by a boiling point of 82–84 °C at 19 Torr, a density of 0.98 g/cm³ at 20°C, and a refractive index of 1.48.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 533-15-3
Cat. No. B118480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidineethanol, 1-methyl-
CAS533-15-3
Synonyms2-(2-Hydroxyethyl)-1-methylpiperidine;  1-Methyl-2-piperidineethanol;  NSC 75616; 
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCN1CCCCC1CCO
InChIInChI=1S/C8H17NO/c1-9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3
InChIKeyOVMRRCXDBKEQIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperidineethanol, 1-methyl- (CAS 533-15-3) Procurement Guide: Specifications and Core Identity


2-Piperidineethanol, 1-methyl- (CAS 533-15-3), also known as 1-methyl-2-piperidineethanol or N-methylpiperidine-2-ethanol, is a tertiary amino alcohol with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a liquid at ambient temperature, characterized by a boiling point of 82–84 °C at 19 Torr, a density of 0.98 g/cm³ at 20°C, and a refractive index of 1.48 [1]. The compound features a piperidine ring with an N-methyl substituent and a hydroxyethyl side chain, making it a versatile building block in medicinal chemistry and organic synthesis .

Why 2-Piperidineethanol, 1-methyl- Cannot Be Readily Substituted by Generic Analogs


2-Piperidineethanol, 1-methyl- occupies a unique niche due to its specific N-methyl substitution pattern and hydroxyethyl side chain. This precise structure is critical for its established roles as a key intermediate in the synthesis of the antipsychotic drug Thioridazine and for preparing imidazolopyridine-based SIK kinase inhibitors . Simple substitution with other piperidineethanol analogs (e.g., unsubstituted piperidineethanol, CAS 1484-84-0) would alter the reactivity and product profile, as the N-methyl group is essential for the target molecule's structure-activity relationship . Similarly, using a positional isomer could derail a multi-step synthesis due to changes in steric hindrance or nucleophilicity. The compound's defined physicochemical properties (e.g., specific boiling point and density) and safety profile (e.g., oral LD50 of 1800 mg/kg in rabbit) are also documented, enabling precise handling and scale-up calculations that uncharacterized or less-defined alternatives cannot provide.

Quantitative Evidence Guide: 2-Piperidineethanol, 1-methyl- vs. Comparators


Differentiation by Physicochemical Properties for Process Control

2-Piperidineethanol, 1-methyl- exhibits a specific boiling point range of 82–84 °C at 19 Torr and a density of 0.98 g/cm³ at 20°C, which are critical for reaction monitoring and purification . In contrast, the unsubstituted 2-piperidineethanol (CAS 1484-84-0) has a reported boiling point of 219–221 °C at 760 mmHg, representing a substantial difference in volatility that would alter solvent removal and distillation strategies . The N-methyl analog's lower boiling point at reduced pressure facilitates its isolation from high-boiling reaction mixtures, a key differentiator in multi-step syntheses .

Process Chemistry Synthetic Intermediate Physicochemical Characterization

Safety Profile Differentiation for Handling and Risk Assessment

The acute oral toxicity of 2-Piperidineethanol, 1-methyl- is established with an LD50 of 1800 mg/kg in rabbits, classifying it as harmful if swallowed . In contrast, the unsubstituted analog 2-piperidineethanol (CAS 1484-84-0) carries a more severe hazard profile, classified as Acute Toxicity Category 4 (oral), Eye Damage Category 1, and Skin Corrosion Category 1B . The presence of the N-methyl group in the target compound appears to mitigate the corrosive potential, altering its GHS classification and required personal protective equipment (PPE). This quantitative safety data is essential for procurement decisions regarding safe storage and handling in an industrial setting.

Toxicology Safety Assessment Lab Handling

Verified Intermediate Status for Thioridazine Synthesis

2-Piperidineethanol, 1-methyl- is a documented and established intermediate in the synthesis of Thioridazine, a first-generation antipsychotic drug . The synthetic route to Thioridazine involves the alkylation of 2-methylthiophenothiazine with 2-(2-chloroethyl)-1-methylpiperidine, which is derived from the target compound . This specific use-case is not shared by other piperidineethanol isomers or analogs, as the N-methyl and 2-hydroxyethyl substitution pattern is essential for the subsequent reaction. For instance, the unsubstituted 2-piperidineethanol would not yield the correct side chain for Thioridazine. This validated role provides a clear, application-specific reason for procuring this compound over others.

Medicinal Chemistry Pharmaceutical Intermediate API Synthesis

Structural Requirement for SIK Kinase Inhibitor Synthesis

2-Piperidineethanol, 1-methyl- is explicitly cited as a building block for preparing imidazolopyridines and imidazolopyrazines, which function as SIK (Salt-Inducible Kinase) inhibitors . While specific inhibitory data for the final SIK inhibitors is not available for the intermediate itself, the use of this compound is documented in the context of generating these bioactive molecules . Other piperidineethanol derivatives without the N-methyl group would lead to structurally different final compounds, potentially lacking the desired kinase inhibition profile. The presence of the N-methyl group is a key structural feature for the intended SAR of the resulting inhibitor.

Medicinal Chemistry Kinase Inhibition Drug Discovery

Commercial Availability and Purity Specifications

2-Piperidineethanol, 1-methyl- is available from major chemical suppliers (e.g., Sigma-Aldrich, Parchem) with a typical purity specification of ≥95% . This standardized purity level is adequate for most intermediate applications. In contrast, some closely related analogs, such as the unsubstituted 2-piperidineethanol, may be offered in technical grade (e.g., 90%) , which could introduce impurities that interfere with sensitive reactions or require additional purification. The consistent purity and commercial availability reduce lead times and ensure batch-to-batch reproducibility for industrial processes.

Procurement Supply Chain Quality Control

Optimal Application Scenarios for 2-Piperidineethanol, 1-methyl- Based on Differentiated Evidence


Synthesis of Thioridazine and Related Antipsychotic APIs

This compound is the definitive starting material for introducing the essential 2-(1-methylpiperidin-2-yl)ethyl side chain into the Thioridazine scaffold . Its procurement is non-negotiable for any group following this validated synthetic route to the API or its intermediates. Substitution with a different piperidineethanol derivative would fundamentally alter the molecular target, making this specific building block indispensable for this application.

Development of SIK Kinase Inhibitors via Imidazolopyridine Synthesis

For medicinal chemistry programs targeting Salt-Inducible Kinases (SIK1, SIK2, SIK3), 2-Piperidineethanol, 1-methyl- serves as a crucial precursor for constructing the imidazolopyridine and imidazolopyrazine core structures . The N-methyl group is a key structural element in the final inhibitor's pharmacophore, differentiating it from inhibitors derived from non-methylated building blocks. Procuring this specific compound allows researchers to explore a validated chemical space for this therapeutic target.

Process Chemistry Optimization for Multi-Step Syntheses

The well-defined physicochemical properties, particularly the low boiling point at reduced pressure (82–84 °C at 19 Torr) , make this compound a superior choice for processes requiring efficient solvent removal and product isolation. Its lower density compared to water (0.98 g/cm³) also aids in liquid-liquid extractions. Furthermore, its documented acute toxicity (LD50 1800 mg/kg) allows for more accurate process safety assessments and the implementation of appropriate engineering controls compared to more hazardous alternatives .

Quality Control and Supply Chain Management for Generic APIs

For procurement managers sourcing materials for generic Thioridazine production, this compound is a key raw material with established purity specifications (≥95%) from major suppliers . Its clear identity and availability from multiple vendors ensure supply chain resilience and consistent quality for large-scale manufacturing, reducing the risk of process deviations associated with lower-purity or ill-defined alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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